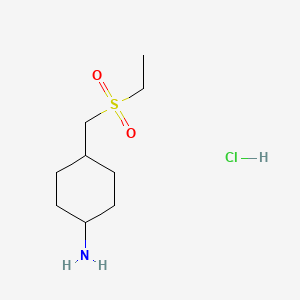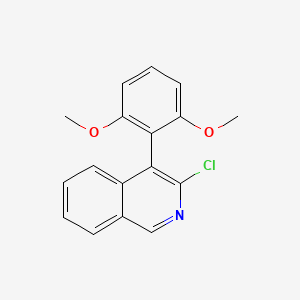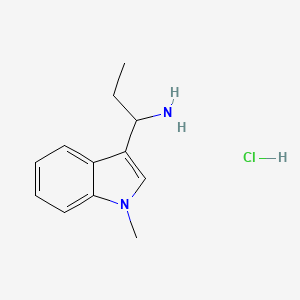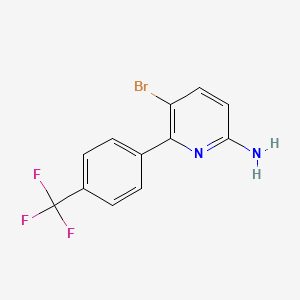![molecular formula C14H15Cl2NO B1412759 1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride CAS No. 2205384-02-5](/img/structure/B1412759.png)
1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride
Vue d'ensemble
Description
“1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride” is a compound that contains a phenyl ring, an ethylamine group, and a chlorophenoxy group . The presence of these functional groups suggests that it might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring attached to an ethylamine group, and a 3-chlorophenoxy group attached to the phenyl ring .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The amine group could participate in reactions such as acylation or alkylation, while the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the polar amine group and the aromatic ring could influence its solubility, while the presence of the chloro group could affect its reactivity .Applications De Recherche Scientifique
Cholesterol Biosynthesis Inhibition
A study by Rossi, Diamantini, and Pescador (1989) investigated amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines for their inhibitory activity on cholesterol biosynthesis in vitro. Some of these substances showed greater inhibitory activity than clofibrate, a known agent in this context (Rossi, Diamantini, & Pescador, 1989).
Sigma-1 Ligand Discovery
Nakazato et al. (1999) presented the synthesis and structure−activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives. These compounds were designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride and showed potent and selective sigma-1 affinity (Nakazato et al., 1999).
Antidepressant Activity
Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their potential antidepressant activity. These compounds inhibited neurotransmitter uptake and demonstrated effects in various rodent models suggestive of rapid onset antidepressant activity (Yardley et al., 1990).
Catalysis in Chemical Synthesis
Facchetti et al. (2016) reported on the preparation of 4-phenyl-2-aminomethylbenzo[h]quinoline hydrochloride derivatives for use as catalysts in ketone reduction. This study highlights the role of such compounds in facilitating chemical reactions, particularly in the context of organic synthesis (Facchetti et al., 2016).
Antiulcer Activity
Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. Notably, certain derivatives displayed significant antiulcer activity (Hosokami et al., 1992).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(3-chlorophenoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14;/h2-10H,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWJLYGRQOPDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol](/img/structure/B1412682.png)

![[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1412684.png)
![Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1412685.png)

![4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412687.png)



![[4-Chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1412693.png)
![C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride](/img/structure/B1412697.png)

![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)